molecular formula C4H10ClNO2S B8691069 3-Chlorobutane-1-sulfonamide

3-Chlorobutane-1-sulfonamide

Cat. No. B8691069
M. Wt: 171.65 g/mol
InChI Key: IVHXTSOZQTYUPE-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To an ice-cooled solution of 4-chloro-1-butanesulfonyl chloride (D20) (43 g, 225 mmol, 1 equiv) in CH2Cl2 (350 ml) was slowly added aqueous ammonia solution (25%, 140 ml). The resulting mixture was stirred at room temperature for 16 h then concentrated in vacuo. The residue was diluted with AcOEt and washed with brine. The organic phase was dried over MgSO4 and concentrated in vacuo to give crude 3-chloro-1-butanesulfonamide (D21b) (31 g, 88%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][S:6](Cl)(=[O:8])=[O:7].[NH3:10].C(Cl)[Cl:12]>>[Cl:12][CH:3]([CH3:2])[CH2:4][CH2:5][S:6]([NH2:10])(=[O:8])=[O:7]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43 g
Type
reactant
Smiles
ClCCCCS(=O)(=O)Cl
Name
Quantity
350 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with AcOEt
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(CCS(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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